molecular formula C10H13BrO2 B2612288 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-75-5

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B2612288
CAS No.: 539807-75-5
M. Wt: 245.116
InChI Key: XJXZFLDQSFSDQK-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)bicyclo[2.2.1]heptane” is a compound with the molecular formula CHBr . It has an average mass of 189.093 Da and a monoisotopic mass of 188.020050 Da .


Synthesis Analysis

While specific synthesis methods for “1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione” were not found, a related compound, “bicyclo[2.2.1]heptane-1-carboxylates”, can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)bicyclo[2.2.1]heptane” can be represented by the InChI code: 1S/C8H13Br/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)bicyclo[2.2.1]heptane” include a molecular weight of 189.093 Da and a monoisotopic mass of 188.020050 Da .

Scientific Research Applications

Catalysis and Chemical Synthesis

Research on the aromatization of hydrocarbons, including heptanes and cycloheptane, over platinum-alumina catalysts provides insights into the mechanisms of transformation of similar bicyclic compounds. This process, crucial for the chemical industry, involves skeletal isomerization and dehydrocyclization, highlighting the potential of bicyclo[2.2.1]heptane derivatives in catalytic applications (Pines & Nogueira, 1981).

Pharmaceutical Research

Norbornane compounds, closely related to the structure of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione, have been extensively studied for their medicinal properties and as models in drug research. The unique molecular shape and voluminous carbon skeleton of these compounds make them suitable for studying structure-activity relationships (Buchbauer & Pauzenberger, 1991).

Material Science and Flame Retardants

The study of novel brominated flame retardants, including their occurrence in indoor environments, highlights the importance of brominated compounds in enhancing fire safety. While the specific application of this compound as a flame retardant is not directly mentioned, the research underscores the broader utility of brominated derivatives in material science (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Applications

Ionic liquids, including haloaluminate ionic liquids, have been reviewed for their potential in electrochemical surface finishing and energy storage technology. This area of research indicates the potential for using bicyclo[2.2.1]heptane derivatives in developing novel ionic liquids for environmental and energy applications (Tsuda, Stafford, & Hussey, 2017).

Properties

IUPAC Name

1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZFLDQSFSDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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